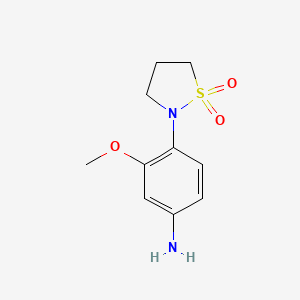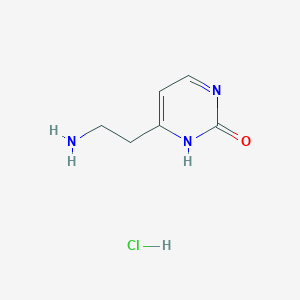![molecular formula C23H21N3O6 B2684674 ethyl 2-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)acetate CAS No. 877657-18-6](/img/no-structure.png)
ethyl 2-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)acetate is a useful research compound. Its molecular formula is C23H21N3O6 and its molecular weight is 435.436. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Structure-Activity Relationship Studies
Compounds with complex heterocyclic structures, such as pyrimidinones and thiazoles, have been extensively studied for their biological activities. For example, the synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings demonstrates the interest in exploring these molecules for antimicrobial properties (Hossan et al., 2012). Such studies are crucial for developing new pharmaceutical agents, indicating potential applications of similar compounds in drug discovery and development.
Synthetic Methodologies
Research into the synthesis and reactions of heterocyclic compounds, including those with pyrimidine, oxadiazole, and pyridopyridazine structures, provides valuable methodologies for creating a variety of biologically active compounds. For instance, the synthesis of 5-aryl-1,3,4-oxadiazolyl-2-acetic acids showcases methods for constructing compounds with significant potential in medicinal chemistry (Janda, 2001). These methodologies could be applied to synthesize and modify compounds like ethyl 2-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)acetate for various applications.
Anticancer Research
The exploration of heterocyclic compounds in the search for novel anticancer agents is a significant area of research. For example, thieno[2,3-d]pyrimidines have been investigated for their antitumor and antioxidant activities, highlighting the therapeutic potential of such structures in oncology (Aly et al., 2010). Given the structural complexity and potential biological activity of this compound, similar anticancer applications could be envisioned.
Material Science Applications
In addition to pharmaceutical applications, compounds with intricate heterocyclic structures find use in materials science, such as in the development of organic semiconductors, light-emitting diodes (LEDs), and as components in molecular imprinted polymers for selective sensing and separation technologies. The study on enhancing molecular imprinted polymers using organic fillers on bagasse cellulose fibers with biological evaluation and computational calculations illustrates the intersection of organic chemistry and material science (Fahim & Abu-El Magd, 2021).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 2-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)acetate involves the condensation of p-toluidine with ethyl 2-bromoacetate to form ethyl 2-(p-tolyl)acetate. This intermediate is then reacted with 3,4-dihydro-2H-benzo[b][1,4]oxazine-2,4-dione to form ethyl 2-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)acetate.", "Starting Materials": [ "p-toluidine", "ethyl 2-bromoacetate", "3,4-dihydro-2H-benzo[b][1,4]oxazine-2,4-dione" ], "Reaction": [ "Step 1: Condensation of p-toluidine with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate to form ethyl 2-(p-tolyl)acetate.", "Step 2: Reaction of ethyl 2-(p-tolyl)acetate with 3,4-dihydro-2H-benzo[b][1,4]oxazine-2,4-dione in the presence of a base such as sodium hydride to form ethyl 2-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)acetate.", "Step 3: Purification of the final product by column chromatography or recrystallization." ] } | |
Numéro CAS |
877657-18-6 |
Formule moléculaire |
C23H21N3O6 |
Poids moléculaire |
435.436 |
Nom IUPAC |
ethyl 2-[[2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetyl]amino]acetate |
InChI |
InChI=1S/C23H21N3O6/c1-3-31-19(28)12-24-18(27)13-25-20-16-6-4-5-7-17(16)32-21(20)22(29)26(23(25)30)15-10-8-14(2)9-11-15/h4-11H,3,12-13H2,1-2H3,(H,24,27) |
Clé InChI |
YAHYQJRTECQABT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CNC(=O)CN1C2=C(C(=O)N(C1=O)C3=CC=C(C=C3)C)OC4=CC=CC=C42 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-bromo-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2684595.png)

![N-(2-methoxyethyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2684597.png)

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]furan-3-carboxamide](/img/structure/B2684599.png)

![1-[4-[1-(3-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]oxy-3-methoxyphenyl]ethanone](/img/structure/B2684604.png)
![ethyl 2-({3-[(3-methylbenzoyl)amino]-1H-1,2,4-triazol-5-yl}sulfanyl)acetate](/img/structure/B2684608.png)
![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2684609.png)
![8-fluoro-3-(4-isopropylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2684610.png)

![1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-methylbenzo[d]thiazol-5-yl)azetidine-3-carboxamide](/img/structure/B2684614.png)